4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene is a complex organic compound with the molecular formula . This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with two bromine substituents and a cyclopropyl group. Its unique structure makes it valuable in various fields of organic synthesis and materials science.
The compound is primarily synthesized in laboratory settings, although industrial production methods are also employed for larger-scale applications. Its synthesis often involves bromination reactions and other organic transformations that allow for the introduction of various functional groups.
4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene belongs to the class of organobromine compounds and thiophene derivatives. It is recognized for its potential applications in medicinal chemistry, materials science, and organic synthesis.
The synthesis of 4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene typically involves several key steps:
The reaction conditions, including temperature, solvent choice (often dichloromethane or acetic acid), and reaction time, are crucial for optimizing yield and purity. Industrial methods may utilize automated reactors for better control over these parameters.
The molecular structure of 4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene can be represented by its IUPAC name and SMILES notation:
C1CC1(CC2=CC(=CS2)Br)CBr| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.05 g/mol |
| InChI | InChI=1S/C9H10Br2S/c10-6-9(1-2-9)4-8-3-7(11)5-12-8/h3,5H,1-2,4,6H2 |
| InChI Key | URVMSFKDQNWDKX-UHFFFAOYSA-N |
4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene is capable of undergoing several types of chemical reactions:
The reactivity of this compound is influenced by its unique structure; the presence of both bromine atoms and the thiophene ring allows it to engage in diverse chemical transformations.
The mechanism of action for 4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene involves its interactions with various molecular targets:
While specific physical properties such as melting point or boiling point are not widely documented for this compound, general characteristics can be inferred from similar compounds:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
These properties highlight the need for further experimental determination to fully characterize 4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene.
4-Bromo-2-((1-(bromomethyl)cyclopropyl)methyl)thiophene has several notable applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2